molecular formula C9H8BrN3O2 B7683211 3-Bromo-1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]pyridin-2-one

3-Bromo-1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]pyridin-2-one

Cat. No. B7683211
M. Wt: 270.08 g/mol
InChI Key: SOPBFOJFLDFLMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Bromo-1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]pyridin-2-one is a chemical compound that has been widely used in scientific research. It is a pyridine derivative that has a bromine atom attached to it, along with an oxadiazole ring. This compound has been found to have a variety of biochemical and physiological effects, and has been used in a range of research applications.

Mechanism of Action

The mechanism of action of 3-Bromo-1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]pyridin-2-one involves the inhibition of protein kinases. It binds to the ATP-binding site of the kinase, preventing the kinase from phosphorylating its substrate. This results in the inhibition of downstream signaling pathways that are activated by the kinase.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-Bromo-1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]pyridin-2-one are varied. It has been found to have anti-inflammatory effects, and has been used in the study of inflammatory diseases such as rheumatoid arthritis. Additionally, it has been found to have anti-cancer effects, and has been used in the study of several types of cancer. It has also been found to have neuroprotective effects, and has been studied for its potential use in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-Bromo-1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]pyridin-2-one in lab experiments is its potency as a kinase inhibitor. It has been found to be effective at inhibiting several different kinases, making it a useful tool for studying kinase signaling pathways. Additionally, it has been found to have low toxicity, making it a relatively safe compound to use in experiments.
One of the limitations of using 3-Bromo-1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]pyridin-2-one in lab experiments is its solubility. It is not very soluble in water, which can make it difficult to work with in some experimental settings. Additionally, it has been found to have some off-target effects, which can complicate the interpretation of experimental results.

Future Directions

There are several potential future directions for research involving 3-Bromo-1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]pyridin-2-one. One area of interest is in the study of its potential use in the treatment of neurodegenerative diseases. It has been found to have neuroprotective effects, and could potentially be used to slow the progression of diseases such as Alzheimer's and Parkinson's.
Another potential future direction for research is in the study of its use as a tool for studying kinase signaling pathways. By using 3-Bromo-1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]pyridin-2-one to inhibit specific kinases, researchers could gain a better understanding of the role that these kinases play in various cellular processes.
Overall, 3-Bromo-1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]pyridin-2-one is a versatile and useful compound that has a range of potential applications in scientific research. Its potency as a kinase inhibitor, along with its low toxicity, make it a valuable tool for studying a variety of cellular processes.

Synthesis Methods

The synthesis of 3-Bromo-1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]pyridin-2-one involves the reaction of 2-bromo-3-hydroxypyridine with 5-methyl-1,2,4-oxadiazole-3-carboxylic acid, which is then followed by a dehydration reaction. This method has been found to be effective in producing high yields of the compound.

Scientific Research Applications

3-Bromo-1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]pyridin-2-one has been used in a variety of scientific research applications. One of the main uses of this compound is in the study of protein kinases. It has been found to be a potent inhibitor of several protein kinases, including JNK, p38, and ERK. Additionally, it has been used in the study of cancer cell proliferation, and has been found to inhibit the growth of several types of cancer cells.

properties

IUPAC Name

3-bromo-1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN3O2/c1-6-11-8(12-15-6)5-13-4-2-3-7(10)9(13)14/h2-4H,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOPBFOJFLDFLMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NO1)CN2C=CC=C(C2=O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]pyridin-2-one

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